molecular formula C17H20N4O B3011842 3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one CAS No. 2194846-51-8

3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one

Cat. No.: B3011842
CAS No.: 2194846-51-8
M. Wt: 296.374
InChI Key: GDELACAKQHDGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is a complex organic compound with a molecular formula of C17H20N4O and a molecular weight of 296.374. This compound features a unique structure that includes a phenyl group, a pyrimidin-2-ylamino group, and an azetidin-1-yl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the azetidin-1-yl intermediate. One common method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 to yield the desired product . The reaction conditions often include the use of solvents like ethanol and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the azetidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrimidin-2-ylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Isothiocyanato-4-methylpentan-2-one: A precursor in the synthesis of the target compound.

    Propane-1,3-diamine: Another precursor used in the synthesis.

    Indole Derivatives: Compounds with similar biological activities.

Uniqueness

What sets 3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13(14-6-3-2-4-7-14)10-16(22)21-11-15(12-21)20-17-18-8-5-9-19-17/h2-9,13,15H,10-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDELACAKQHDGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CC(C1)NC2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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